molecular formula C23H24N4O2 B2471220 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-73-2

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2471220
CAS No.: 899953-73-2
M. Wt: 388.471
InChI Key: AGYCJQGFXUUTKO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. This compound has a molecular formula of C23H24N4O2 and a molecular weight of 388.471. It is an aromatic compound containing both benzamide and pyridazine moieties, which contribute to its unique chemical properties.

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have various downstream effects.

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities.

Result of Action

Compounds with similar structures have been found to exhibit antiviral activity , suggesting that this compound may also have potential antiviral effects.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves several stepsThe final step involves the coupling of the pyridazine derivative with 3,4-dimethylbenzoic acid to form the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety also show diverse biological activities and are used in various applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-3-4-19(15-17(16)2)23(28)24-20-7-5-18(6-8-20)21-9-10-22(26-25-21)27-11-13-29-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCJQGFXUUTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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